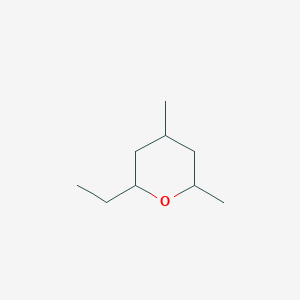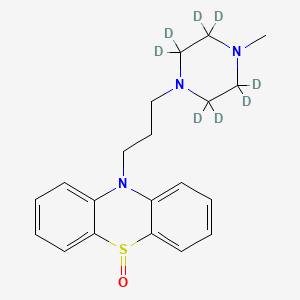
Dimethyl Phenobarbital-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Dimethyl Phenobarbital-d6 involves the incorporation of deuterium atoms into the phenobarbital structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Dimethyl Phenobarbital-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl Phenobarbital-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling . In biology, it is used to study the metabolism and pharmacokinetics of phenobarbital and its derivatives . In medicine, it is employed in the development of new anticonvulsant drugs and in the investigation of the mechanisms of action of barbiturates . Additionally, it has applications in the pharmaceutical industry for quality control and drug formulation studies .
Wirkmechanismus
The mechanism of action of Dimethyl Phenobarbital-d6 is similar to that of phenobarbital. It acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and increasing synaptic inhibition . This results in the elevation of the seizure threshold and the reduction of seizure activity . This compound may also inhibit calcium channels, leading to a decrease in excitatory neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Dimethyl Phenobarbital-d6 can be compared to other barbiturates such as amobarbital, butalbital, pentobarbital, and secobarbital . While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its stable isotope labeling, which makes it particularly useful for analytical and research purposes . The incorporation of deuterium atoms provides distinct advantages in mass spectrometry and NMR spectroscopy, allowing for more precise and accurate measurements .
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
5-ethyl-5-phenyl-1,3-bis(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-4-14(10-8-6-5-7-9-10)11(17)15(2)13(19)16(3)12(14)18/h5-9H,4H2,1-3H3/i2D3,3D3 |
InChI-Schlüssel |
RPJARFKGODFVHL-XERRXZQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=O)C(C(=O)N(C1=O)C([2H])([2H])[2H])(CC)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)



![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)



![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)

